N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Synthesis and Biological Activity
One area of research involves the synthesis of compounds with potential antimicrobial and anticancer properties. For example, compounds related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide have been synthesized and evaluated for their biological activities. Studies have shown that some of these compounds exhibit significant inhibition against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Furthermore, derivatives of this compound have been designed and synthesized for anticancer evaluation, demonstrating moderate to excellent anticancer activity against several cancer cell lines, which indicates their potential use in cancer therapy (Ravinaik et al., 2021).
Material Science Applications
In the field of material science, the compound's structural motif has been utilized in the development of novel materials. For instance, polymers containing the 1,3,4-oxadiazole ring have been synthesized and characterized for their optical properties. These materials exhibit fluorescence in the blue region and show high thermal stability, making them suitable for applications in optoelectronic devices (Hamciuc et al., 2015).
Chemical Synthesis and Methodology
Research has also focused on the development of novel synthetic methodologies involving compounds with the 1,3,4-oxadiazole ring. These studies aim to improve the efficiency and selectivity of synthetic routes to access a wide variety of related compounds, which could have further applications in medicinal chemistry and material science. For example, novel one-pot, multi-component condensation reactions have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, offering an efficient approach to these compounds (Ramazani & Rezaei, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O3/c1-7-6-10(21-18-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNFQTDVRXGIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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